molecular formula C28H32N4O7 B1330334 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin CAS No. 97792-39-7

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin

Cat. No.: B1330334
CAS No.: 97792-39-7
M. Wt: 536.6 g/mol
InChI Key: JEGGCCQOBMCUKZ-UHFFFAOYSA-N
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Description

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is a fluorogenic substrate used primarily for the chymotrypsin-like activity of the 20S proteasome. This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying protease activity.

Mechanism of Action

Target of Action

The primary target of the compound 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, also known as benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate, is the chymotrypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

This compound acts as a fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome . A fluorogenic substrate is a molecule that releases a fluorescent product upon enzymatic activity. In this case, the enzymatic activity of the 20S proteasome on the compound results in the release of a fluorescent signal .

Biochemical Pathways

The compound is involved in the protein degradation pathway via the 20S proteasome . The 20S proteasome is part of the ubiquitin-proteasome system, the primary mechanism for the degradation of intracellular proteins. The fluorescent signal released upon degradation of the compound can be used to monitor the activity of the 20S proteasome and, by extension, the protein degradation pathway .

Result of Action

The enzymatic action of the 20S proteasome on the compound results in the release of a fluorescent signal . This signal can be detected and quantified, providing a measure of the activity of the 20S proteasome . This can be useful in various research and diagnostic applications, such as studying the role of protein degradation in disease processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin involves multiple steps. The process typically starts with the preparation of the coumarin core, which can be synthesized using methods such as the Pechmann condensation or Knoevenagel condensation . The subsequent steps involve the coupling of the coumarin core with the peptide sequence (benzyloxycarbonylglycyl-glycyl-leucyl) through peptide bond formation reactions. Common reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can efficiently couple the peptide sequence to the coumarin core. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the release of the fluorescent coumarin moiety.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the coumarin core, affecting its fluorescence properties.

Common Reagents and Conditions

    Proteases: Enzymes like chymotrypsin are commonly used to cleave the peptide bonds in this compound.

    Oxidizing Agents: Reagents such as hydrogen peroxide can oxidize the coumarin core.

    Reducing Agents: Sodium borohydride can be used to reduce the coumarin core.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the fluorescent 4-methylcoumarin moiety .

Scientific Research Applications

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is widely used in scientific research, particularly in the following areas:

    Biochemistry: It is used to study protease activity, especially the chymotrypsin-like activity of the 20S proteasome.

    Cell Biology: The compound is employed in assays to monitor proteasome function in cells.

    Drug Discovery: It serves as a tool for screening potential protease inhibitors, aiding in the development of new therapeutic agents.

    Fluorescence Microscopy: Due to its fluorescent properties, it is used in imaging studies to visualize protease activity in biological samples.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methylcoumarin: Another fluorogenic substrate used in protease assays.

    N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A substrate for different protease activities.

Uniqueness

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is unique due to its specific application in studying the chymotrypsin-like activity of the 20S proteasome. Its peptide sequence and coumarin core make it highly specific and sensitive for this purpose, distinguishing it from other fluorogenic substrates.

Properties

IUPAC Name

benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGGCCQOBMCUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913653
Record name 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97792-39-7
Record name 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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